molecular formula C21H15F3N2O5 B2573231 (3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 338960-92-2

(3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate

Cat. No.: B2573231
CAS No.: 338960-92-2
M. Wt: 432.355
InChI Key: DUFDMXDDQOIPPS-UHFFFAOYSA-N
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Description

(3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate is a complex organic compound known for its unique chemical structure and potential applications in various fields, including pharmaceuticals and agrochemicals. This compound features a nitro group, a phenoxy group, and a trifluoromethyl group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Reduction: The nitro group can be reduced to an amine using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Carbamoylation: The amine is then reacted with (3-trifluoromethyl)phenyl isocyanate to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, ensuring higher yields and purity. Additionally, the use of automated systems for precise control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.

    Substitution: The phenoxy and trifluoromethyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacological agent. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound is explored for its use in the development of agrochemicals, such as herbicides and insecticides, due to its potential bioactivity.

Mechanism of Action

The mechanism of action of (3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to these targets, while the nitro and phenoxy groups can modulate the compound’s reactivity and stability. These interactions can lead to inhibition or activation of biological pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • (3-nitro-4-phenoxyphenyl)methyl N-[4-(trifluoromethyl)phenyl]carbamate
  • (3-nitro-4-phenoxyphenyl)methyl N-[3-(difluoromethyl)phenyl]carbamate
  • (3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)benzyl]carbamate

Uniqueness

Compared to similar compounds, (3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This positioning can enhance its effectiveness in certain applications, making it a compound of interest for further research and development.

Properties

IUPAC Name

(3-nitro-4-phenoxyphenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O5/c22-21(23,24)15-5-4-6-16(12-15)25-20(27)30-13-14-9-10-19(18(11-14)26(28)29)31-17-7-2-1-3-8-17/h1-12H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFDMXDDQOIPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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